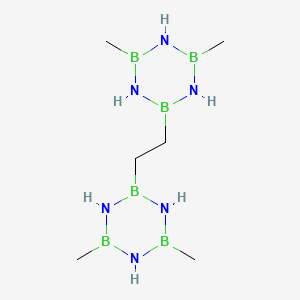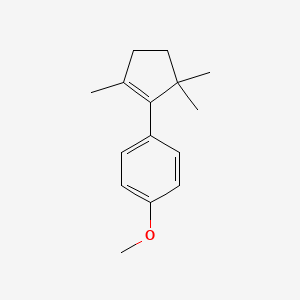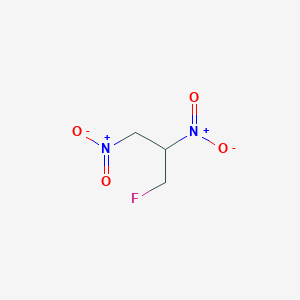![molecular formula C20H34ClNOS B14605211 4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol CAS No. 61151-37-9](/img/structure/B14605211.png)
4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a diethylamino group, and an octylsulfanyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol typically involves multiple steps. One common approach is to start with a phenol derivative and introduce the chloro group through a chlorination reaction. The diethylamino group can be added via a Mannich reaction, which involves the condensation of formaldehyde, diethylamine, and the phenol derivative. The octylsulfanyl group is introduced through a nucleophilic substitution reaction using an appropriate octylthiol reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chloro group or reduce the phenol to a hydroquinone.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium thiolate (NaSR) or amines (RNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and dechlorinated products.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the diethylamino and octylsulfanyl groups can interact with hydrophobic regions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-[(dimethylamino)methyl]phenol: Similar structure but with a dimethylamino group instead of a diethylamino group.
4-Chloro-2-methylphenol: Lacks the diethylamino and octylsulfanyl groups.
4-Chloro-2-[(methylamino)methyl]phenol: Contains a methylamino group instead of a diethylamino group.
Uniqueness
4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol is unique due to the presence of both the diethylamino and octylsulfanyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
61151-37-9 |
|---|---|
Molecular Formula |
C20H34ClNOS |
Molecular Weight |
372.0 g/mol |
IUPAC Name |
4-chloro-2-(diethylaminomethyl)-6-(octylsulfanylmethyl)phenol |
InChI |
InChI=1S/C20H34ClNOS/c1-4-7-8-9-10-11-12-24-16-18-14-19(21)13-17(20(18)23)15-22(5-2)6-3/h13-14,23H,4-12,15-16H2,1-3H3 |
InChI Key |
OZENCKKDCZLAQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCC1=CC(=CC(=C1O)CN(CC)CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine](/img/structure/B14605145.png)
![Diethyl [2-(4-bromophenyl)ethenyl]phosphonate](/img/structure/B14605153.png)
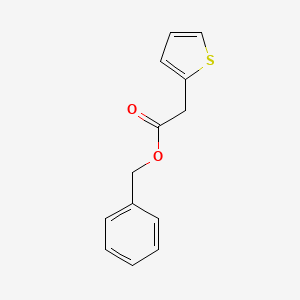
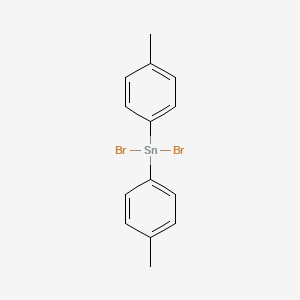
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-](/img/structure/B14605183.png)
![{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid](/img/structure/B14605186.png)
